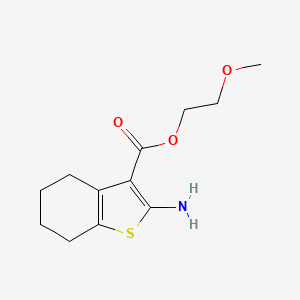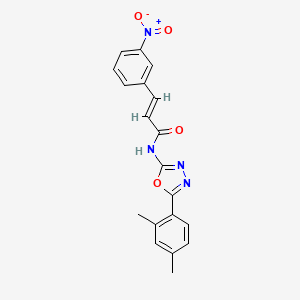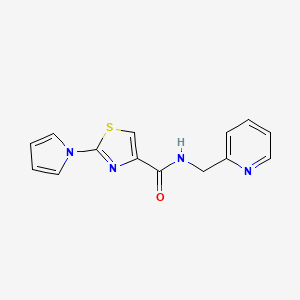
N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrole ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: Involving the reaction of pyridine-2-carboxaldehyde with 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid in the presence of a reducing agent.
Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.
Substitution Products: Halogenated derivatives or compounds with substituted functional groups.
Chemistry:
Catalyst: The compound can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations.
Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology:
Biological Probe: Used as a probe in biological studies to investigate cellular processes and molecular interactions.
Enzyme Inhibitor:
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Therapeutic Agent: Potential therapeutic agent for various medical conditions due to its unique chemical properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The pyridine and thiazole rings interact with various biological targets, such as enzymes or receptors.
Pathways Involved: Involvement in pathways related to oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
N-(pyridin-2-ylmethyl)-2-(1H-imidazol-1-yl)thiazole-4-carboxamide
N-(pyridin-2-ylmethyl)-2-(1H-indol-1-yl)thiazole-4-carboxamide
N-(pyridin-2-ylmethyl)-2-(1H-benzimidazol-1-yl)thiazole-4-carboxamide
Uniqueness:
Structural Diversity: The presence of the pyrrole ring distinguishes this compound from others, providing unique chemical and biological properties.
Versatility: Its versatility in various reactions and applications sets it apart from similar compounds.
This comprehensive overview highlights the significance of N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-5-1-2-6-15-11)12-10-20-14(17-12)18-7-3-4-8-18/h1-8,10H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCSKDLAKATSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
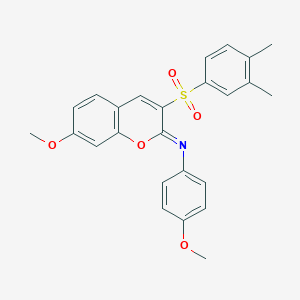
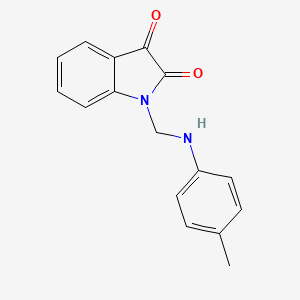
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2970158.png)
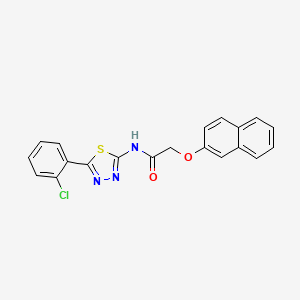
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)
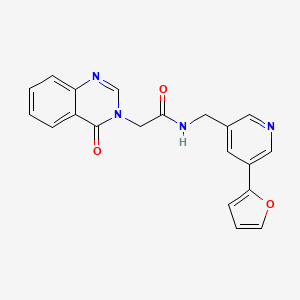
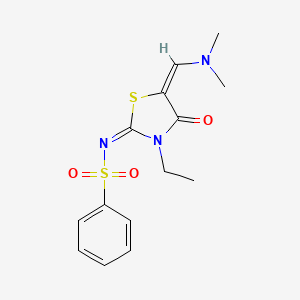

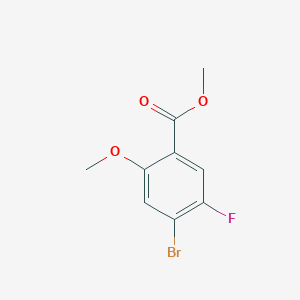
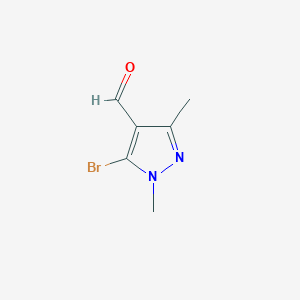
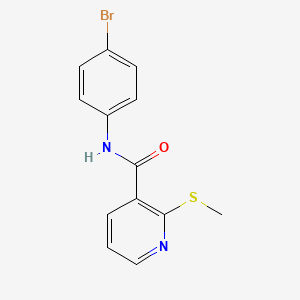
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
